molecular formula C23H20N4 B11287197 3-(3,5-dimethylphenyl)-7-methyl-1,3,10-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile

3-(3,5-dimethylphenyl)-7-methyl-1,3,10-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile

Cat. No.: B11287197
M. Wt: 352.4 g/mol
InChI Key: LDCSJLYMJJCCCX-UHFFFAOYSA-N
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Description

3-(3,5-dimethylphenyl)-7-methyl-1,3,10-triazatetracyclo[77002,6011,16]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile is a complex organic compound with a unique structure

Preparation Methods

The synthesis of 3-(3,5-dimethylphenyl)-7-methyl-1,3,10-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile involves multiple steps, starting from readily available precursors. The synthetic route typically includes:

    Formation of the triazatetracyclo core: This step involves the cyclization of intermediate compounds under specific conditions.

    Introduction of the 3,5-dimethylphenyl group: This is achieved through a substitution reaction, where the phenyl group is introduced to the core structure.

    Addition of the methyl and carbonitrile groups: These groups are added through further substitution and addition reactions, respectively.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

3-(3,5-dimethylphenyl)-7-methyl-1,3,10-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where specific groups in the molecule are replaced by other functional groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(3,5-dimethylphenyl)-7-methyl-1,3,10-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethylphenyl)-7-methyl-1,3,10-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

3-(3,5-dimethylphenyl)-7-methyl-1,3,10-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile can be compared with other triazatetracyclo compounds, such as:

The uniqueness of this compound lies in its specific substituents and the resulting properties, which make it suitable for various applications in research and industry.

Properties

Molecular Formula

C23H20N4

Molecular Weight

352.4 g/mol

IUPAC Name

3-(3,5-dimethylphenyl)-7-methyl-1,3,10-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile

InChI

InChI=1S/C23H20N4/c1-14-10-15(2)12-17(11-14)26-9-8-18-16(3)19(13-24)22-25-20-6-4-5-7-21(20)27(22)23(18)26/h4-7,10-12H,8-9H2,1-3H3

InChI Key

LDCSJLYMJJCCCX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N2CCC3=C2N4C5=CC=CC=C5N=C4C(=C3C)C#N)C

Origin of Product

United States

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